molecular formula C50H82O22 B190921 Degalactotigonin CAS No. 39941-51-0

Degalactotigonin

Cat. No. B190921
CAS RN: 39941-51-0
M. Wt: 1035.2 g/mol
InChI Key: BJNQXJIQCPPOHN-NUKVSUKUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Degalactotigonin (DGT) is a natural compound extracted from Solanum nigrum L. It has been found to possess anticancer properties without serious side effects . DGT has shown potent cytotoxicity against various cancer cell lines .


Chemical Reactions Analysis

Degalactotigonin has been found to inhibit proliferation, induce apoptosis, and suppress migration and invasion in osteosarcoma cells . It also inhibits EGF-induced proliferation and migration in a concentration-dependent manner .

Scientific Research Applications

  • Apoptosis and Cell Cycle Arrest in Pancreatic Cancer Cells : Degalactotigonin was found to induce apoptosis and cell cycle arrest in pancreatic cancer cells by inhibiting the EGFR signaling pathways (Hoang Le Tuan Anh et al., 2018).

  • Cytotoxicity in Various Cancer Cell Lines : It exhibited potent cytotoxicity against various human tumor cell lines, including HepG2, NCI-H460, MCF-7, and SF-268, particularly impacting cell viability (Xinlan Zhou et al., 2006).

  • Inhibition of Growth and Metastasis in Osteosarcoma : Degalactotigonin inhibited the growth and metastasis of osteosarcoma by repressing the Hedgehog/Gli1 pathway through GSK3β inactivation (Zhi-qiang Zhao et al., 2017).

  • Impact on Triple Negative Breast Cancer Cells : It was shown to induce cytotoxicity and cell cycle arrest in triple negative breast cancer cells, suggesting potential for therapeutic applications in this challenging subtype of breast cancer (D. Hamsa et al., 2022).

  • In Silico Studies in Breast Cancer : In silico studies highlighted the potential of Degalactotigonin in targeting key modulatory genes in Triple Negative Breast Cancer cells, providing insights for future drug development (H. D. et al., 2020).

  • Antitumor Effects on Renal Cell Carcinoma : Research found that Degalactotigonin exerted antitumor effects on renal cell carcinoma cells by repressing YAP signaling, leading to reduced proliferation, invasion, migration, and tumorigenicity (Yuning Wang et al., 2020).

  • Inhibition of TGF-β Signaling in Oral Cancer Cells : It was observed to inhibit invasion and induce apoptosis in oral cancer cells by targeting TGF-β signaling, suggesting a potential role in oral cancer treatment (Yang Li & Cheng Gu, 2022).

Future Directions

Degalactotigonin shows promise as a potential treatment for various types of cancer, including osteosarcoma and pancreatic cancer . Future research could focus on evaluating the safety and efficacy of Degalactotigonin in clinical studies. It may also be worth investigating its potential as an auxiliary drug for treating patients with osteosarcoma . Another interesting direction could be exploring its effects on other types of cancer and its potential to overcome drug resistance .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H82O22/c1-20-7-12-50(64-18-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(62)37(59)41(31(17-53)68-45)69-47-43(71-46-39(61)36(58)34(56)29(15-51)66-46)42(35(57)30(16-52)67-47)70-44-38(60)33(55)27(54)19-63-44/h20-47,51-62H,5-19H2,1-4H3/t20-,21+,22+,23+,24-,25+,26+,27-,28+,29-,30-,31-,32+,33+,34-,35-,36+,37-,38-,39-,40-,41+,42+,43-,44+,45-,46+,47+,48+,49+,50-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNQXJIQCPPOHN-NUKVSUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H82O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276515
Record name Degalactotigonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1035.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Degalactotigonin

CAS RN

39941-51-0, 5260-40-2
Record name Uttronin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039941510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Degalactotigonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39941-51-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
213
Citations
Y Li, C Gu - Pharmacognosy Magazine, 2022 - journals.lww.com
… The study aimed to investigate the anticancer effect of degalactotigonin (DGT), a steroidal … of olive tail in cells treated with degalactotigonin. All the experiments were carried out in …
Number of citations: 1 journals.lww.com
Y Wang, T Hong, L Chen, C Chu, J Zhu… - Translational Cancer …, 2020 - ncbi.nlm.nih.gov
Background The pervasive progression of renal cell carcinoma (RCC) after treatment demands more effective drugs with few side effects. In the present study, we determined whether …
Number of citations: 4 www.ncbi.nlm.nih.gov
HL Tuan Anh, PT Tran, DT Thao, DT Trang… - BioMed Research …, 2018 - hindawi.com
… Only degalactotigonin (1) showed potent cytotoxicity against … Treatment of PANC1 cells with degalactotigonin induced cell … of action of cytotoxic degalactotigonin in human pancreatic …
Number of citations: 30 www.hindawi.com
D Hamsa, K Swathi, SR Balusamy… - Journal of Applied …, 2022 - japsonline.com
… In this study, the efficacy of degalactotigonin and etoposide in … that the combination of degalactotigonin and etoposide had a … The synergic effect of degalactotigonin and etoposide …
Number of citations: 3 japsonline.com
Z Zhao, Q Jia, MS Wu, X Xie, Y Wang, G Song… - Clinical Cancer …, 2018 - AACR
Purpose: Agents extracted from natural sources with antitumor property have attracted considerable attention from researchers and clinicians because of their safety, efficacy, and …
Number of citations: 60 aacrjournals.org
C Wang, H Huang, T Hong, Y Wang, Y Li, C Chu… - 2018 - papers.ssrn.com
… the effects of degalactotigonin extracted from … that degalactotigonin inhibits growth and progression of RCC cells in vivo in a YAP-dependent manner. Furthermore, degalactotigonin can …
Number of citations: 0 papers.ssrn.com
D Hamsa, P Kumar, P Shanmughavel, A Poornima… - Meta Gene, 2020 - Elsevier
… The docking analysis further allows us to understand the Degalactotigonin compound‘s … A steroidal compound Degalactotigonin of the plant Solanum nigrum revealed effective cytotoxic …
Number of citations: 1 www.sciencedirect.com
SS Varma, SU Aiswarya, CK Keerthana, TP Rayginia… - Tetrahedron …, 2023 - Elsevier
Uttroside B from Solanum nigrum Linn. exhibited potent cytotoxicity against HepG2 cells with an IC 50 of 0.5 μM; interestingly, its congeners uttroside A and uttronin exhibited the same …
Number of citations: 2 www.sciencedirect.com
S Sumathi - 2023 - shodhgangotri.inflibnet.ac.in
… Degalactotigonin at different time intervals to optimize the dose and level of exposure to the steroidal compound. Degalactotigonin … of the compound degalactotigonin compared with the …
Number of citations: 0 shodhgangotri.inflibnet.ac.in
YY Lee, F HASHIMOTO, S YAHARA… - Chemical and …, 1994 - jstage.jst.go.jp
From the aerial parts of Solanum dulcamara, two spirostanol glycosides (1 and 2) and two new spirosolane glycosides (3 and 4) were isolated and their chemical structures were …
Number of citations: 33 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.